

Physical constants of 2-Amino-3-bromobenzonitrile

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Compound of Interest

Compound Name: 2-Amino-3-bromobenzonitrile

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An In-Depth Technical Guide to the Physical Constants and Applications of 2-Amino-3-bromobenzonitrile

This guide provides a comprehensive technical overview of **2-Amino-3-bromobenzonitrile** (CAS No. 114344-60-4), a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physical constants, spectroscopic profile, synthetic pathways, and strategic applications of this versatile molecule. The insights herein are grounded in established scientific data to empower informed experimental design and accelerate research and development.

Core Molecular and Physical Properties

2-Amino-3-bromobenzonitrile is a substituted aromatic compound whose utility in organic synthesis is largely dictated by the interplay of its three functional groups: an amine, a bromo substituent, and a nitrile.^[1] The electron-donating nature of the amino group and the electron-withdrawing properties of the nitrile and bromine atom create a unique electronic profile that enables a wide range of chemical transformations.

The physical constants of a compound are foundational to its application in the laboratory, influencing everything from reaction setup and solvent selection to purification and storage. The table below summarizes the key physical and chemical properties of **2-Amino-3-bromobenzonitrile**.

Table 1: Key Physical and Chemical Constants of **2-Amino-3-bromobenzonitrile**

Property	Value	Source(s)
CAS Number	114344-60-4	[2][3]
Molecular Formula	C ₇ H ₅ BrN ₂	[2][3][4]
Molecular Weight	197.03 g/mol	[2][3][4]
Appearance	Colorless to pale yellow crystalline solid/powder	[2]
Melting Point	119-120 °C	[2]
Boiling Point	289.5 ± 25.0 °C at 760 Torr	[2]
Density	1.68 ± 0.1 g/cm ³ (at 20 °C)	[2]
Solubility	Low solubility in water; Soluble in organic solvents like ethanol and acetone.	[2]
Vapor Pressure	0.0022 mmHg at 25 °C	[2]
pKa	-0.25 ± 0.10 (Predicted)	[2]
Flash Point	128.9 ± 23.2 °C	[2]
Refractive Index	1.652	[2]
Topological Polar Surface Area	49.8 Å ²	[3]

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of chemical compounds. The following sections detail the characteristic spectral data for **2-Amino-3-bromobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

- ^1H NMR: The proton NMR spectrum is critical for confirming the arrangement of hydrogens on the aromatic ring. A predicted ^1H NMR spectrum in DMSO-d_6 shows distinct signals corresponding to the aromatic protons and the amine protons.^[4]
 - $\delta \sim 7.69$ ppm (dd, $J=7.8, 1.4$ Hz, 1H): Aromatic proton.
 - $\delta \sim 7.50$ ppm (dd, $J=7.8, 1.4$ Hz, 1H): Aromatic proton.
 - $\delta \sim 6.59$ ppm (t, $J=7.8$ Hz, 1H): Aromatic proton.
 - $\delta \sim 6.03$ ppm (bs, 2H): Protons of the amino group (NH_2). The broadness of this singlet is characteristic of amine protons due to quadrupole broadening and potential hydrogen exchange.^[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Amino-3-bromobenzonitrile** would be expected to show characteristic absorption bands for its key functional groups. While a specific spectrum for the title compound is not readily available, data for the parent compound, 2-aminobenzonitrile, provides a reference for the amine and nitrile stretches.

- N-H Stretch: The amino group will typically show two bands in the region of $3300\text{-}3500\text{ cm}^{-1}$, corresponding to the symmetric and asymmetric stretching vibrations.
- $\text{C}\equiv\text{N}$ Stretch: A sharp, intense absorption band around $2220\text{-}2230\text{ cm}^{-1}$ is the hallmark of the nitrile group.
- C=C Stretch: Aromatic ring stretching vibrations appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-Br Stretch: The carbon-bromine bond typically shows a stretching vibration in the fingerprint region, usually between $500\text{-}700\text{ cm}^{-1}$.

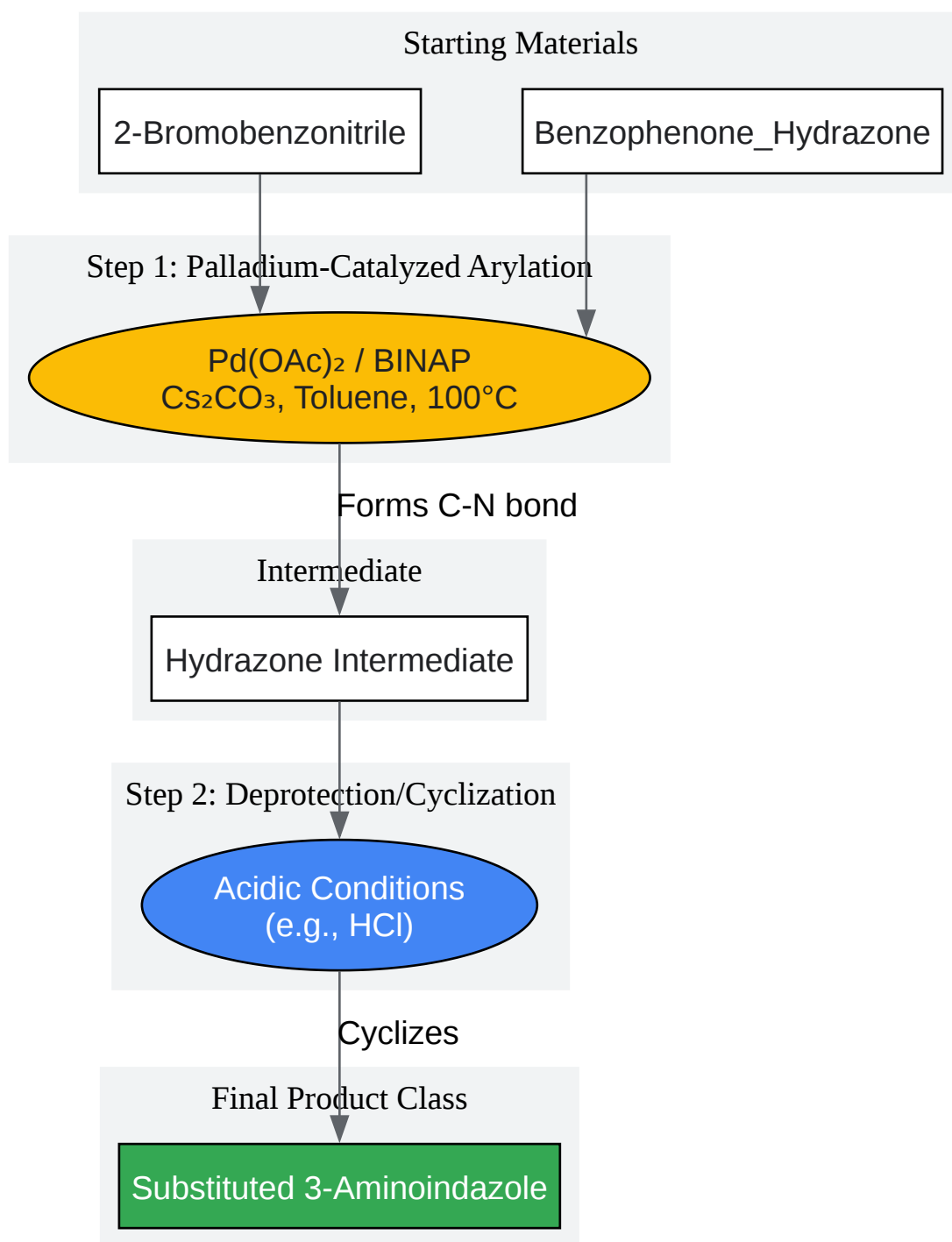
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

- **Molecular Ion Peak:** The exact mass is 195.96361 Da.[3] In a typical mass spectrum, one would expect to see two prominent molecular ion peaks ($[M]^+$ and $[M+2]^+$) of nearly equal intensity due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br).
- **Predicted Collision Cross Section (CCS):** Predicted CCS values provide information on the ion's shape in the gas phase. For the $[M+H]^+$ adduct, the predicted CCS is 131.1 Å². [5]

Synthesis and Experimental Protocols

2-Amino-3-bromobenzonitrile serves as a crucial starting material. Its own synthesis is therefore a key process. It is often used as a precursor in more complex syntheses, such as the formation of substituted 3-aminoindazoles, which are valuable scaffolds in medicinal chemistry.[6][7]



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Caption: Generalized workflow for the synthesis of 3-aminoindazoles from a 2-bromobenzonitrile precursor.

General Protocol: Synthesis of 3-Aminoindazoles via Palladium-Catalyzed Arylation

This protocol is adapted from established literature procedures and illustrates the use of bromo-substituted benzonitriles as key reactants.^{[6][7]}

Objective: To synthesize a substituted 3-aminoindazole from a 2-bromobenzonitrile derivative.

Step 1: Arylation Reaction Setup

- To a Schlenk tube under an inert atmosphere (Argon), add benzophenone hydrazone (1.1 equiv), palladium acetate (5 mol %), and BINAP (5.5 mol %).
- Add anhydrous toluene (1.5 mL per mmol of the bromobenzonitrile).
- Heat the mixture to 100 °C for approximately 3 minutes, then cool to room temperature.
- Add the starting 2-bromobenzonitrile (1 equiv), cesium carbonate (1.4 equiv), and additional toluene (0.5 mL per mmol).
- Evacuate and backfill the tube with argon, then heat the reaction mixture at 100 °C for 7 hours, monitoring by TLC or LC-MS for completion.

Step 2: Workup and Isolation of Intermediate

- After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
- Filter the mixture through a pad of Celite to remove palladium catalyst and inorganic salts.
- Concentrate the filtrate under reduced pressure to yield the crude hydrazone intermediate, which can be purified by column chromatography or used directly in the next step.

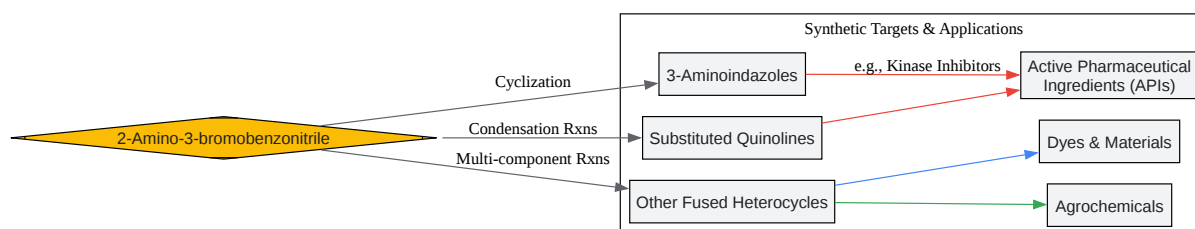
Step 3: Deprotection and Cyclization

- Dissolve the crude hydrazone intermediate in a suitable solvent mixture (e.g., THF and water).

- Add a strong acid, such as concentrated hydrochloric acid, and stir the mixture at room temperature or with gentle heating.
- Monitor the reaction for the disappearance of the intermediate.
- Upon completion, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
- Dry the combined organic layers, concentrate, and purify the final 3-aminoindazole product by recrystallization or column chromatography.

Strategic Applications in Drug Discovery and Materials Science

The true value of **2-Amino-3-bromobenzonitrile** lies in its role as a versatile building block. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino and nitrile groups can be readily transformed or participate in cyclization reactions.[8]



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Caption: Role of **2-Amino-3-bromobenzonitrile** as a precursor to valuable chemical scaffolds.

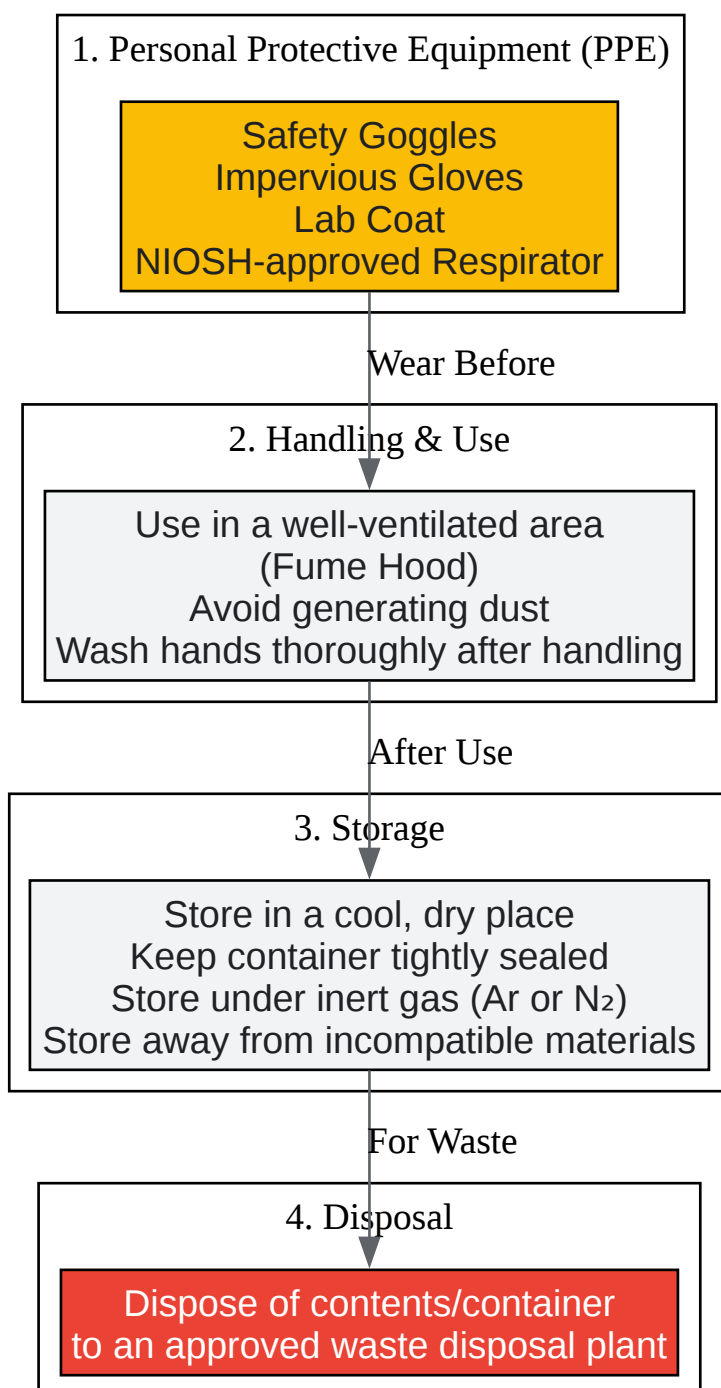
This compound is particularly important in the synthesis of heterocyclic systems, which form the core of many pharmaceuticals.^[7] For instance, the 3-aminoindazole scaffold derived from it is found in a multitude of biologically active agents, including kinase inhibitors for cancer therapy and antagonists for various receptors.^[7] Its use allows for the efficient construction of molecular complexity, making it a valuable intermediate in the synthesis of drugs, dyes, and pesticides.^[2]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **2-Amino-3-bromobenzonitrile** is classified as hazardous and requires careful handling.

GHS Hazard Classification:

- Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.^[3]
- Skin Corrosion/Irritation: Causes skin irritation.^[3]
- Eye Damage/Irritation: Causes serious eye irritation.^[3]
- Specific Target Organ Toxicity: May cause respiratory irritation.



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Caption: A standard workflow for the safe handling and disposal of **2-Amino-3-bromobenzonitrile**.

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[9] For procedures that may generate dust, a NIOSH-approved respirator is essential.[9]
- Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to prevent inhalation exposure.[9]
- First Aid: In case of eye contact, immediately flush with running water for at least 15 minutes. [9] For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[9][10]

Storage and Disposal:

- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is recommended.[2]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations at an approved hazardous waste disposal facility.[10][11]

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